1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole
Overview
Description
Scientific Research Applications
Synthesis Techniques and Characterization
The development of efficient synthetic routes for trifluoromethyl substituted pyrazoles, such as 1-Benzoyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole, has been explored to enhance the availability of these compounds for various research applications. Improved synthesis procedures starting from corresponding β-diketones have been presented, highlighting the importance of low-cost and readily available starting materials. Characterization of these synthesized compounds involves multinuclear NMR spectroscopy and differential scanning calorimetry to assess their structural and thermal properties (Grünebaum et al., 2016).
Structural Analysis and Chemical Reactivity
Investigations into the structural analysis and reactivity of pyrazole derivatives have been conducted to understand their chemical behavior better. Studies have included the synthesis of derivatives from 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid and their characterization through various spectroscopic methods and elemental analysis, providing insights into their potential applications in chemical synthesis and material science (Kasımoğulları et al., 2010).
Coordination Chemistry and Metal Complexes
The coordination chemistry of pyrazole derivatives has been explored, particularly in relation to metal ions like copper. Studies have revealed different coordination modes depending on the metal and co-ligand used, which is crucial for the application of these compounds in catalysis and material science. The versatility of pyrazole derivatives to form various metal complexes underscores their potential in developing new materials and catalysts (Someya et al., 2013).
Molecular Structure and Theoretical Studies
The molecular structure of pyrazole derivatives has been extensively studied using experimental and theoretical methods to gain deeper insights into their properties. These studies include single-crystal X-ray diffraction and computational methods like density functional theory (DFT), which help elucidate the molecular geometry, vibrational frequencies, and electronic properties. Such detailed structural information is vital for tailoring these compounds for specific applications in pharmaceuticals, materials science, and catalysis (Inkaya et al., 2012).
Mechanism of Action
Target of Action
Similar pyrazole compounds have been found to exhibit antimicrobial and antioxidant activities . They have been shown to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
Similar pyrazole compounds have been found to inhibit the growth of microbes at mic values of 48, 51, and 40 μg/ml respectively . They have also demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Biochemical Pathways
aureus topoisomerase IV enzyme . This interaction could potentially affect the DNA replication process of the bacteria, leading to its death.
Result of Action
Similar pyrazole compounds have been found to exhibit antimicrobial and antioxidant activities . They have demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Safety and Hazards
1-Benzoyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this substance .
Future Directions
Properties
IUPAC Name |
[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F12N2O/c16-11(17,13(21,22)14(23,24)15(25,26)27)8-6-9(12(18,19)20)29(28-8)10(30)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZCQNTMPTXMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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